N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Description
N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Catalysis
Research has shown the utility of piperazine derivatives, similar to N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, in catalysis. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 is critical for achieving high enantioselectivity, with high yields (up to 99%) and enantioselectivities (up to 97%) for a broad range of substrates (Wang et al., 2006).
5-HT Receptor Antagonists
Some piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists. Compounds like 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides have shown significant activity in this regard (Yoon et al., 2008).
Synthesis of Novel Compounds
Novel compounds like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide have been synthesized using structures similar to this compound. These compounds are used as a base to prepare various new heterocyclic compounds and have shown significant activity as cyclooxygenase inhibitors and in analgesic and anti-inflammatory applications (Abu‐Hashem et al., 2020).
Radiotracer Synthesis
Compounds like N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide have been synthesized and used as radiotracers for imaging D3 receptors using positron emission tomography (PET). This has applications in understanding and diagnosing various neurological conditions (Kuhnast et al., 2006).
Structural and Computational Studies
The structural and computational analysis of piperazine derivatives, including X-ray diffraction studies and density functional theory (DFT) calculations, have been conducted to understand the reactive sites for electrophilic and nucleophilic nature of molecules like this compound (Kumara et al., 2017).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-3-31-21-9-7-19(8-10-21)25-24(28)23-22(11-16-32-23)33(29,30)27-14-12-26(13-15-27)20-6-4-5-18(2)17-20/h4-11,16-17H,3,12-15H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZXFZMBJOIOQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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